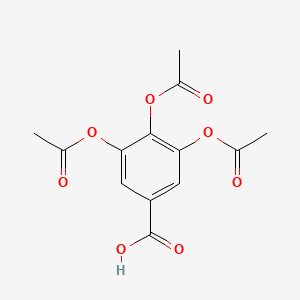

3,4,5-Triacetoxybenzoic acid

Descripción general

Descripción

3,4,5-Triacetoxybenzoic acid is a natural product found in Alchornea glandulosa with data available.

Mecanismo De Acción

Target of Action

The supramolecular chemistry of new solid forms of a molecule, like taba, have been proving significant contributions to obtaining more effective and active compounds . This opens the door to design functional materials and also to understanding the recognition process of molecules for biological targets .

Mode of Action

The reactivity of taba was investigated using the molecular orbital theory and molecular electrostatic potential . This suggests that TABA interacts with its targets through these molecular properties.

Pharmacokinetics

It’s known that taba is insoluble in water at room temperature, but soluble in organic solvents such as ether and alcohol . This could impact its bioavailability and distribution in the body.

Result of Action

The structural and theoretical investigation of anhydrous form of taba has been reported . This could provide insights into the potential effects of TABA’s action at the molecular and cellular level.

Action Environment

It’s known that taba’s anhydrous phase crystallizes in the triclinic space group and its packing shows a supramolecular motif in a classical ring formed by acid-acid groups association . The phase stability is accounted in terms of supramolecular architecture and its thermal behavior . This suggests that environmental factors such as temperature and humidity could potentially influence TABA’s action and stability.

Análisis Bioquímico

Biochemical Properties

3,4,5-Triacetoxybenzoic acid plays a crucial role in biochemical reactions, particularly in the preparation of gallic acid. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is involved in the inhibition of calf pulmonary arterial endothelial cell growth, indicating its potential role in regulating cellular processes . The compound’s interactions with enzymes such as acetyltransferases and deacetylases are essential for its biochemical activity, as these enzymes facilitate the addition and removal of acetyl groups, respectively.

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound induces apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent . Additionally, it affects the growth and proliferation of endothelial cells, which are critical for maintaining vascular health.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound inhibits the activity of certain deacetylases, resulting in changes in gene expression and cellular function . These interactions are crucial for the compound’s ability to modulate biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of cancer cell growth. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and apoptosis . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is metabolized through pathways involving acetylation and deacetylation, which are critical for its biochemical activity . These metabolic pathways influence the compound’s effects on metabolic flux and metabolite levels, highlighting its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions determine the localization and accumulation of this compound within cells, influencing its biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization influences the compound’s interactions with biomolecules and its overall biochemical activity.

Actividad Biológica

3,4,5-Triacetoxybenzoic acid (TABA) is a derivative of gallic acid and has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and potential therapeutic applications based on various research findings.

Overview of this compound

This compound is characterized by three acetoxy groups replacing the hydroxyl groups of gallic acid. This modification enhances its stability and solubility in organic solvents while reducing its reactivity compared to its parent compound. TABA has been isolated from natural sources such as Alchornea glandulosa and exhibits a range of biological properties.

Cellular Effects

TABA influences various cellular processes by modulating cell signaling pathways and gene expression. It has been shown to induce apoptosis in cancer cell lines, indicating potential anticancer properties. The compound affects cellular metabolism and can inhibit the growth of endothelial cells in specific contexts .

Molecular Interactions

TABA interacts with biomolecules at the molecular level, binding to specific proteins and enzymes. For instance, it inhibits certain deacetylases, leading to altered gene expression and cellular functions. The compound's structural modifications allow it to form stable complexes with target molecules, enhancing its biological efficacy.

Antioxidant Activity

Research indicates that TABA possesses significant antioxidant properties. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related damage in cells .

Antimicrobial Properties

TABA exhibits notable antimicrobial activity against various bacterial and fungal strains. Comparative studies have shown that TABA derivatives possess enhanced antimicrobial profiles compared to their parent compounds. For example, TABA peptide derivatives demonstrated potent antibacterial activity against E. coli and S. aureus at concentrations as low as 40 µg/ml .

Solubility and Stability

TABA is insoluble in water but soluble in organic solvents like ether and alcohol. Its stability varies with environmental conditions; however, it remains effective under specific laboratory settings.

Toxicity Profile

While TABA shows promising biological activity, it also presents toxicity risks at higher doses. Studies indicate that excessive doses can lead to cellular damage and adverse effects on cellular health .

Hepatoprotective Effects

A study evaluated the hepatoprotective activity of TABA against carbon tetrachloride-induced liver damage in animal models. The administration of TABA resulted in significant reversal of altered physiological parameters, suggesting its potential as a protective agent against liver toxicity .

Antifungal Activity

In a comparative analysis of antifungal properties, TABA was found to be effective against dermatophyte species responsible for skin infections. Its efficacy was measured alongside traditional antifungal agents, demonstrating promising results .

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Antimicrobial Activity

3,4,5-Triacetoxybenzoic acid has shown promising antimicrobial properties. Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities. For instance:

- Synthesis of Peptide Derivatives : Research has demonstrated that peptide derivatives synthesized from this compound possess enhanced antimicrobial activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger .

| Compound Type | Antimicrobial Activity |

|---|---|

| Triacetoxy Derivatives | Moderate to High |

| Dipeptides | Higher than Triacetoxy |

| Tripeptides | Highest Activity |

Anticancer Effects

The compound has been investigated for its potential anticancer properties. It influences cellular processes such as apoptosis (programmed cell death), making it a candidate for cancer therapy. Notably:

- Cell Growth Inhibition : It has been reported to inhibit the growth of calf pulmonary arterial endothelial cells and induce apoptosis in certain cancer cell lines .

Synthesis of Gallic Acid Derivatives

This compound serves as a critical intermediate in the synthesis of various gallic acid derivatives. These derivatives are valuable due to their diverse biological activities:

- Terpenyl Gallates : The compound is utilized in synthesizing terpenyl gallates, which have applications in pharmaceuticals and food preservation due to their antioxidant properties .

Supramolecular Chemistry

The structural characteristics of this compound allow it to form supramolecular structures. Its anhydrous form crystallizes in a triclinic space group and exhibits unique packing motifs that can be exploited in material science for developing new materials with specific properties .

- Thermal Stability : The thermal behavior of this compound has been studied using differential thermal analysis (DTA) and thermogravimetric analysis (TGA), indicating its stability under various conditions .

Case Studies and Research Findings

- Antimicrobial Activity Study : A comparative study on the antimicrobial activity of synthesized peptide derivatives derived from this compound revealed that these compounds exhibited notable activity against both bacterial and fungal strains at varying concentrations .

- Biochemical Interaction Research : Investigations into the biochemical interactions of this compound have shown that it modulates cell signaling pathways and gene expression by interacting with specific proteins and enzymes .

Propiedades

IUPAC Name |

3,4,5-triacetyloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O8/c1-6(14)19-10-4-9(13(17)18)5-11(20-7(2)15)12(10)21-8(3)16/h4-5H,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCGLAAQSUGMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40216562 | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6635-24-1 | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6635-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6635-24-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 3,4,5-tris(acetyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40216562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-tris(acetyloxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5-Triacetoxybenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPZ8W7SN9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3,4,5-Triacetoxybenzoic acid?

A1: this compound, also known as triacetylgallic acid, is a derivative of gallic acid where the three hydroxyl groups are replaced with acetoxy groups.

Q2: How stable is this compound and what are its material properties?

A2: this compound exists in both anhydrous and hemihydrate forms. [1,3] The anhydrous form crystallizes in the triclinic P1¯ space group and exhibits a supramolecular motif characterized by a classical R22(4) ring formed through acid-acid group association. [1] This supramolecular architecture contributes to the phase stability of the molecule. Thermal analysis techniques can further elucidate the thermal behavior and stability of the compound.

Q3: What are the typical synthetic routes for this compound?

A3: A common method for synthesizing this compound involves the acetylation of gallic acid. [2] This reaction typically involves reacting gallic acid with acetic anhydride in the presence of a catalyst. The resulting this compound can then be further derivatized to produce a range of compounds, such as terpenyl gallates, which are synthesized by esterifying this compound with various terpenyl alcohols. [2]

Q4: Are there computational chemistry studies on this compound?

A4: Yes, computational studies using Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(2d,p) level of theory have been performed on this compound. [1] These calculations identified three stable conformers and revealed that the most stable conformer was also the one observed experimentally. Additionally, molecular orbital theory and molecular electrostatic potential calculations provided insights into the reactivity of this compound. [1]

Q5: What is the significance of this compound in the context of gallic acid and its derivatives?

A5: this compound serves as a crucial intermediate in the synthesis of various gallic acid derivatives, including terpenyl gallates and other substituted gallic acid compounds. [2, 4] These derivatives often exhibit diverse biological activities, making them valuable targets for pharmaceutical and agricultural applications. For example, some gallic acid peptide derivatives have shown promising antimicrobial and plant growth-promoting properties. [5]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.